3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR
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Overview
Description
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR is an organic compound with the molecular formula C14H17NO4S and a molecular weight of 295.35 g/mol . This compound is part of the oxazole family, which is known for its diverse applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR typically involves the reaction of 5-methyl-2-phenyl-1,3-oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR can undergo various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The oxazole ring can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, reaction with sodium azide would yield the corresponding azide derivative, while reduction with sodium borohydride would result in the reduced oxazole compound.
Scientific Research Applications
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The oxazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenyl-1,3-oxazole: Similar structure but lacks the methanesulfonate group.
5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde: Contains an aldehyde group instead of the propyl methanesulfonate.
4-(3-Bromopropyl)-5-methyl-2-phenyl-1,3-oxazole: Similar structure but with a bromopropyl group.
Uniqueness
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR is unique due to the presence of the methanesulfonate group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C14H17NO4S |
---|---|
Molecular Weight |
295.36 g/mol |
IUPAC Name |
3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate |
InChI |
InChI=1S/C14H17NO4S/c1-11-13(9-6-10-18-20(2,16)17)15-14(19-11)12-7-4-3-5-8-12/h3-5,7-8H,6,9-10H2,1-2H3 |
InChI Key |
RKZMAHQBTQKIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCCOS(=O)(=O)C |
Origin of Product |
United States |
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